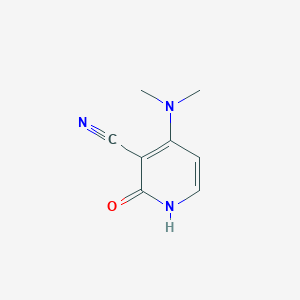

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCZCBPPRBHVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363393 | |

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62321-91-9 | |

| Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62321-91-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant interest within the medicinal chemistry community. Belonging to the 2-pyridone class of molecules, its unique arrangement of a dimethylamino group, a nitrile moiety, and a lactam function within a dihydropyridine ring system makes it a versatile scaffold and a valuable intermediate for the synthesis of diverse, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The 2-pyridone core is a privileged structure found in numerous natural products and pharmaceuticals, and this particular derivative offers multiple points for chemical modification, enabling the exploration of vast chemical space. Compounds incorporating the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is fundamental to the successful application of any chemical compound in a research setting. These data are crucial for identity confirmation, purity assessment, and predicting behavior in various chemical and biological systems.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 62321-91-9 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Appearance | Typically a solid (e.g., white, off-white, or yellow powder/crystals) |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; limited solubility in water and nonpolar solvents. |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structural integrity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the dimethylamino protons (a singlet, typically around δ 3.0-3.5 ppm), and protons on the pyridone ring. The exact chemical shifts will be dependent on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals for the eight unique carbon atoms, including the characteristic peaks for the carbonyl carbon (C=O) in the pyridone ring (typically δ 160-165 ppm), the nitrile carbon (C≡N) (around δ 115-120 ppm), and the carbons of the dimethylamino group.

-

IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[3][4] Expected characteristic absorption bands include:

-

A strong, sharp peak around 2210-2230 cm⁻¹ for the nitrile (C≡N) stretch.[2][5]

-

A strong absorption band around 1640-1670 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the 2-pyridone lactam.[2][5]

-

C-H stretching vibrations for the methyl and ring protons typically appear in the 2800-3100 cm⁻¹ region.

-

N-H stretching for the pyridone may be observed as a broad peak around 3100-3400 cm⁻¹ .[2]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In Electron Impact (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (163.18).

Synthesis and Experimental Protocols

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles often involves multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.[1][2] A common and effective approach is a variation of the Bohlmann-Rahtz pyridine synthesis or a related multicomponent condensation.

Synthetic Workflow: Multicomponent Condensation

A general and reliable method involves the one-pot reaction of an enamine (or a precursor that forms one in situ), an active methylene compound (like cyanoacetamide or ethyl cyanoacetate), and a 1,3-dicarbonyl compound equivalent. For the title compound, a logical route starts from precursors that can assemble the desired substituted pyridone ring.

Detailed Experimental Protocol

Causality: This protocol leverages the high reactivity of DMF-DMA as a source for both a methine group and a dimethylamino group. It first reacts with the active methylene of cyanoacetamide to form an enamine intermediate. This intermediate then undergoes cyclization to form the stable 2-pyridone ring. Piperidine is used as a basic catalyst to facilitate the condensation and cyclization steps.

-

Reaction Setup: To a solution of cyanoacetamide (1 equivalent) in absolute ethanol, add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

-

Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, which may induce precipitation. If not, slowly add cold water to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual starting materials and impurities.

-

Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The purity of the final compound should be validated (>98%) by HPLC and confirmed by NMR and mass spectrometry to ensure the correct structure has been obtained. The melting point should be sharp and consistent with literature values.

Chemical Reactivity and Applications in Drug Development

Caption: Key reactive sites and potential derivatizations.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into various other groups:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. These derivatives are valuable for introducing new pharmacophoric features or for peptide coupling reactions.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a flexible linker.

-

Cyclization Reactions: The nitrile group, being adjacent to the ring nitrogen's amide function, is perfectly positioned to participate in cyclization reactions. For instance, treatment with formamide or guanidine can lead to the formation of fused pyrido[2,3-d]pyrimidine systems, which are known to possess a wide range of biological activities, including kinase inhibition. [6]

Reactions on the Pyridone Ring

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides, arylboronic acids under Chan-Lam conditions) to introduce substituents that can modulate solubility, metabolic stability, and target engagement.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS), typically at the C5 or C6 positions, providing handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

Role as a Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a key building block for constructing libraries of potential drug candidates. [1]Its rigid core structure helps in pre-organizing the appended substituents in a defined three-dimensional space, which is advantageous for optimizing interactions with biological targets. Several patented and published compounds based on this core have demonstrated potent activity against various disease targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. The ability to easily generate diverse derivatives makes this compound highly valuable for structure-activity relationship (SAR) studies. [2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Toxicity: While specific toxicity data for this compound is not readily available, compounds of this class should be handled as potentially harmful. Assume it may cause skin, eye, and respiratory irritation. [7]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its value in modern drug discovery is underscored by the multiple reactive sites it possesses, allowing for facile diversification and the construction of complex molecular architectures. The straightforward synthesis and the strategic importance of the 2-pyridone scaffold ensure that this compound will remain a relevant and valuable tool for medicinal chemists and researchers in the ongoing quest for novel therapeutic agents.

References

-

Serry, A. M., Luik, S., Laufer, S., & Abadi, A. H. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Journal of Combinatorial Chemistry, 12(4), 559–565. Available from: [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

Reddy, C. R., et al. (2014). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 16(21), 5674-5677. Available from: [Link]

-

Taniguchi, T., et al. (2015). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules, 20(9), 15637-15649. Available from: [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate. Available from: [Link]

-

Gouda, M. A., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Molecules, 28(17), 6358. Available from: [Link]

-

Verma, R. K., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-thiopyrans via Heteroannulation of β-oxodithioesters. ACS Combinatorial Science, 14(3), 224–230. Available from: [Link]

-

Ibraheem, H. H., Al-Majedy, Y. K., Salim, A. J., & Al-Bayati, R. I. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. Available from: [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem Blog. Available from: [Link]

-

Loba Chemie. (2016). ANILINE BLUE (SPIRIT SOLUBLE) MSDS. Available from: [Link]

-

Abadi, A. H., et al. (2013). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(1), 69–78. Available from: [Link]

- Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.

-

Al-Said, N. H., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2888. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure?. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Available from: [Link]

-

PubChem. (n.d.). p-Anisidine. Available from: [Link]

-

PubChem. (n.d.). N-Benzylideneaniline. Available from: [Link]

-

PubChem. (n.d.). Aniline Blue. Available from: [Link]

-

MDPI. (n.d.). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available from: [Link]

-

Ghorab, M. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. Available from: [Link]

Sources

- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a valuable scaffold in medicinal chemistry and drug discovery. The presented methodology is designed to be both scalable and reproducible, addressing the needs of researchers in academic and industrial settings. This document will delve into the strategic considerations behind the synthetic design, provide detailed, step-by-step experimental protocols, and offer insights into the characterization of the target molecule. The synthesis is approached as a two-step process, commencing with the formation of a key 4-hydroxy-2-pyridone intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution to introduce the desired dimethylamino functionality.

Introduction: The Significance of the this compound Scaffold

The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a cyano group at the 3-position and a dimethylamino group at the 4-position of the dihydropyridine ring system creates a unique electronic and structural motif with significant potential for interacting with various biological targets. The electron-donating nature of the dimethylamino group and the electron-withdrawing cyano group create a "push-pull" system that can influence the molecule's polarity, solubility, and binding affinities. This makes this compound a highly attractive building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient retrosynthetic analysis of the target molecule suggests a two-step synthetic sequence. The core of this strategy lies in the formation of a versatile intermediate, which can then be readily functionalized.

Caption: Workflow for the synthesis of the 4-hydroxy intermediate.

Protocol:

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.15 g, 0.05 mol) in absolute ethanol (50 mL), add cyanoacetamide (4.20 g, 0.05 mol).

-

To the resulting mixture, add diethyl malonate (8.01 g, 0.05 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then acidify to pH 3-4 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile as a solid. The product can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile

The 4-hydroxy group of the pyridone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). [1] Protocol:

-

A mixture of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (2.72 g, 0.02 mol) and phosphorus oxychloride (15 mL) is heated at reflux for 2 hours.

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting solid is collected by filtration, washed thoroughly with cold water until the washings are neutral.

-

The product is dried under vacuum to yield 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 3: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the 4-chloro substituent with dimethylamine.

Caption: Workflow for the final amination step.

Protocol:

-

A mixture of 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.55 g, 0.01 mol) and a 40% aqueous solution of dimethylamine (5 mL) in ethanol (20 mL) is heated in a sealed tube at 100-110 °C for 6-8 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Summary

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | Cyanoacetamide, Diethyl Malonate | Sodium Ethoxide, Ethanol, HCl | Reflux, 4h | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 2 | 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | Phosphorus Oxychloride | Reflux, 2h | 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 3 | 4-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile | Dimethylamine (40% aq.), Ethanol | Sealed tube, 100-110 °C, 6-8h | This compound |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the successful incorporation of the various functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present, such as the nitrile (C≡N), carbonyl (C=O), and N-H bonds.

-

Melting Point: The melting point of the final product is a good indicator of its purity.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The presented three-step methodology, involving a cyclocondensation to form the pyridone core, followed by chlorination and nucleophilic substitution, offers a practical and versatile approach for accessing this important heterocyclic scaffold. The protocols provided are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this compound for further investigation and development.

References

-

Synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. J Comb Chem. 2010 Jul 12;12(4):559-65. doi: 10.1021/cc1000488. ([Link])

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. 2012 Apr 2;17(4):3964-73. doi: 10.3390/molecules17043964. ([Link])

-

Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 3, p.25 (1923). ([Link])

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. ([Link])

-

Synthesis, and synthetic applications of cyanoacetamides. Arkivoc 2020, part i, pp. 1-131. ([Link])

-

Nucleophilic replacements in 4-cyanopyridinium salts. J. Chem. Soc., Perkin Trans. 1, 1972, 214-217. ([Link])

-

Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Synthetic Communications, 34:1, 133-146. ([Link])

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. ([Link])

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. ([Link])

-

Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. ([Link])

-

POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, Vol. 97, October 2020, pp. 1-8. ([Link])

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega 2020, 5, 27, 16675–16686. ([Link])

-

Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. ResearchGate. ([Link])

-

Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules 2011, 16(1), 54-66. ([Link])

- Process for preparing 4-hydroxypyridines.

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. ([Link])

-

Nucleophilic Substitution with Amines. YouTube. ([Link])

Sources

The 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine-3-carbonitrile, also known as a 2-pyridone-3-carbonitrile, represents a heterocyclic core of significant interest to the drug discovery and medicinal chemistry communities.[1][2][3] This scaffold is considered "privileged" due to its versatile chemical nature and its frequent appearance in a wide array of biologically active compounds.[1] Its structure, featuring a lactam moiety, a nitrile group, and sites for diverse substitution, allows for fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities.[2]

The 2-pyridone core can act as a bioisostere for amides, phenols, and other aromatic systems, and its ability to serve as both a hydrogen bond donor and acceptor facilitates strong interactions with biological targets.[1] These features have led to the development of numerous derivatives exhibiting a broad spectrum of pharmacological activities, most notably as potent antiproliferative and anticancer agents.[2][4][5] This guide provides an in-depth examination of the synthesis, properties, and applications of this valuable scaffold, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Core Physicochemical and Structural Properties

A defining characteristic of the 2-oxo-1,2-dihydropyridine scaffold is the lactam-lactim tautomerism, where the molecule can exist in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Spectroscopic and crystallographic studies have shown that the 2-pyridone form is overwhelmingly predominant in both solid and solution phases.[1][6]

| Property | Representative Value | Source |

| Appearance | White to pale-yellow solid | [4] |

| Melting Point (°C) | Generally high, often >250 °C | [4][7] |

| Molecular Weight | Varies with substitution | N/A |

| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF | [4][7] |

Synthetic Strategies: The Power of Multicomponent Reactions

The most efficient and widely adopted method for constructing the 2-oxo-1,2-dihydropyridine-3-carbonitrile core is through one-pot multicomponent reactions (MCRs).[1][8] MCRs offer significant advantages over traditional linear syntheses, including operational simplicity, reduced reaction times, higher yields, and atom economy. The general approach involves the condensation of an aldehyde, an active methylene compound (typically a derivative of cyanoacetate or malononitrile), and a ketone or its equivalent, in the presence of an ammonium source.[8][9]

Protocol: Four-Component Synthesis of a 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 4,6-diaryl derivatives.[5][9]

1. Reagent Preparation:

- In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 mmol), the appropriate acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).

- Causality: Ammonium acetate serves as both the nitrogen source for the pyridine ring and a catalyst. The excess amount drives the reaction equilibrium towards the product. Ethyl cyanoacetate is the active methylene compound that provides the C3 (nitrile) and C2 (carbonyl) carbons of the final ring.

2. Reaction Execution:

- Add a suitable solvent, such as absolute ethanol or n-butanol (30-40 mL).

- Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Causality: The reaction proceeds through a cascade of intermediates, likely beginning with a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the ketone enolate, and subsequent cyclization and aromatization (dehydrogenation). Refluxing provides the necessary activation energy for these sequential steps.

3. Product Isolation and Purification:

- After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.

- Pour the reaction mixture into cold water to further induce precipitation.

- Collect the solid product by vacuum filtration and wash with water, followed by a small amount of cold ethanol.

- Self-Validation: The formation of a solid precipitate upon cooling is a primary indicator of successful product formation. The purity can be initially assessed by its melting point and TLC analysis against the starting materials.

- For higher purity, recrystallize the crude product from a suitable solvent such as dioxane, ethanol, or acetic acid.[9]

Spectroscopic Characterization: A Guide to Structural Elucidation

The structure of synthesized 2-oxo-1,2-dihydropyridine-3-carbonitriles can be unambiguously confirmed using a combination of spectroscopic techniques.

| Technique | Key Observables and Interpretation | Representative Data | Source |

| FT-IR (cm⁻¹) | - N-H Stretch: A broad band typically appears in the 3400-3100 cm⁻¹ region, characteristic of the lactam N-H group. - C≡N Stretch: A sharp, strong absorption around 2220 cm⁻¹ confirms the presence of the nitrile group. - C=O Stretch: A strong band for the lactam carbonyl group is observed around 1660-1630 cm⁻¹. | NH: ~3278C≡N: ~2219C=O: ~1632 | [7][9] |

| ¹H NMR (ppm) | - N-H Proton: A broad, D₂O-exchangeable singlet is typically observed in the downfield region (δ 12.0-13.0 ppm in DMSO-d₆), corresponding to the lactam proton. - Pyridine C5-H: A singlet for the proton at the C5 position of the pyridine ring usually appears between δ 6.5-7.0 ppm. - Substituent Protons: Signals corresponding to the protons on the substituents at C4 and C6 will be present in their expected regions. | NH: δ 12.92C5-H: δ 6.88Aromatic-H: δ 7.3-8.5 | [7][10] |

| ¹³C NMR (ppm) | - C=O Carbon: The lactam carbonyl carbon resonates significantly downfield, typically around δ 160-165 ppm. - C≡N Carbon: The nitrile carbon signal appears in the characteristic range of δ 116-118 ppm. - Pyridine Ring Carbons: Signals for the sp² carbons of the pyridine ring and any aromatic substituents will be present in the δ 100-160 ppm range. | C=O: δ 161.8C≡N: δ 117.6 | [10] |

| Mass Spec (MS) | The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. | M⁺ at m/z 358 for C₁₈H₉Cl₂FN₂O | [10] |

Applications in Drug Discovery: A Scaffold for Anticancer Agents

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a cornerstone in the development of novel anticancer agents.[1][5] Numerous derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including colon, breast, lung, and liver cancer.[4][5][9]

The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and apoptosis.[1][2] For instance, certain 4,6-diaryl derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase often overexpressed in various cancers.[1]

The planar nature of the pyridone ring, combined with the hydrogen bonding capacity of the NH and C=O groups, allows these molecules to effectively mimic the hinge-binding motifs of ATP in the active site of kinases.[1] This competitive inhibition blocks the downstream signaling pathways that cancer cells rely on for growth and survival, ultimately leading to apoptosis or cell cycle arrest. The diverse substitution patterns possible at the C4 and C6 positions allow for the optimization of potency and selectivity against specific kinase targets.[1][5]

Conclusion and Future Outlook

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has firmly established itself as a versatile and valuable core in modern medicinal chemistry. Its straightforward and efficient synthesis, primarily through multicomponent reactions, makes it highly accessible for the generation of diverse chemical libraries. The robust biological activity, particularly in the realm of oncology, ensures that this scaffold will remain a focus of intensive research. Future efforts will likely concentrate on the synthesis of novel derivatives with improved kinase selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action to overcome drug resistance and expand the therapeutic potential of this remarkable heterocyclic system.

References

-

Dyakonov, V. A., et al. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 23(11), 2975. Available at: [Link]

-

Abbas, H. A. S., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(10), 1378. Available at: [Link]

-

El-Naggar, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(3), 2246–2259. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Molecules, 26(16), 4987. Available at: [Link]

-

Wang, H., et al. (2019). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 9(1), 1-10. Available at: [Link]

-

Dyakonov, V. A., et al. (2018). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. SciForum. Available at: [Link]

-

Martinez-Vargas, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(48), 31235-31261. Available at: [Link]

-

El-Naggar, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link]

-

Al-Ghorbani, M., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Chemistry. Available at: [Link]

-

Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University, 21(2), 45-50. Available at: [Link]

-

Song, A., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 574. Available at: [Link]

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. Available at: [Link]

-

Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. Journal of Al-Nahrain University. Available at: [Link]

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry. Available at: [Link]

-

Abbas, H. A. S., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. Available at: [Link]

-

El-Gazzar, M. G., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-18. Available at: [Link]

-

Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. Available at: [Link]

-

PubChem. (n.d.). 2-Nitro-3-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

-

Hayallah, A. M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules. Available at: [Link]

-

Correa, J., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

-

Al-Tel, T. H., et al. (2014). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 596-600. Available at: [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from: [Link]

-

Kerru, N., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 735231. Available at: [Link]

-

Kupwade, R. V., et al. (2020). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Journal of Sulfur Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Pyridin-4-yloxyquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

-

Krbavčič, A., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. Available at: [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The 2-pyridone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document details the compound's IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the potential therapeutic applications and mechanisms of action, drawing parallels with structurally related molecules that have shown promise as kinase inhibitors and anticancer agents. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction and Nomenclature

The compound of interest is systematically named This compound . This nomenclature is derived from its chemical structure, which features a dihydropyridine ring system with a carbonyl group at the 2-position (rendering it a 2-pyridone), a dimethylamino substituent at the 4-position, and a carbonitrile (cyano) group at the 3-position.

The core 2-oxo-1,2-dihydropyridine structure is a prevalent motif in medicinal chemistry, known for its diverse pharmacological activities.[1][2] The strategic placement of the dimethylamino and carbonitrile functionalities is anticipated to modulate the molecule's electronic properties, solubility, and interactions with biological targets. The dimethylamino group, in particular, is a common pharmacophore in many FDA-approved drugs, contributing to factors such as target binding and improved pharmacokinetic profiles.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on its structural features and comparison with analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H9N3O |

| Molecular Weight | 163.18 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have moderate solubility in organic solvents like DMSO and DMF. Aqueous solubility may be limited but can be influenced by pH due to the basic dimethylamino group. |

| Hydrogen Bond Donors | 1 (from the N-H in the dihydropyridine ring) |

| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen, the nitrile nitrogen, and the dimethylamino nitrogen) |

| pKa | The dimethylamino group is expected to have a pKa in the range of 4-5, typical for anilino-like amines. |

Synthesis and Purification

A robust and efficient synthesis of this compound can be achieved through a multicomponent reaction (MCR), a strategy celebrated for its atom economy and ability to generate molecular complexity in a single step.[1][2] The following protocol is a well-established method for the synthesis of related 2-pyridone derivatives.

Experimental Protocol: One-Pot Synthesis

Reaction Scheme:

A plausible synthetic workflow.

Materials:

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Cyanoacetamide

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

To a solution of cyanoacetamide (1 equivalent) in ethanol, add dimethylformamide dimethyl acetal (1.1 equivalents).

-

Add ammonium acetate (2-3 equivalents) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

To the residue, add water and acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Mechanism of Action

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of substituted 2-pyridones as anticancer agents.[2][4] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Potential Molecular Targets:

-

Kinase Inhibition: The dihydropyridine core can act as a scaffold for designing inhibitors of various protein kinases, such as p38 MAP kinase, VEGFR-2, and HER-2.[1][4] The dimethylamino group can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.

-

Survivin and PIM1 Kinase Inhibition: Docking studies of similar compounds have suggested potential interactions with anti-apoptotic proteins like survivin and kinases such as PIM1, which are often overexpressed in cancer cells.[2]

Proposed mechanism of anticancer action.

Other Potential Applications

The versatility of the dihydropyridine scaffold suggests that this compound could be explored for other therapeutic areas, including:

-

Antimicrobial Activity: Fused pyrimidine derivatives containing a similar core have demonstrated antimicrobial properties.

-

α-Glucosidase Inhibition: Certain tetrahydropyrimidine derivatives have shown inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[5]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. Future research should focus on:

-

In-depth Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and relevant protein kinases is warranted.

-

Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a drug candidate.

-

Lead Optimization: Modification of the dimethylamino and other substituents on the pyridone ring could lead to improved potency, selectivity, and drug-like properties.

References

-

Al-Said, M. S., et al. (2011). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. PubMed. Available at: [Link]

-

Reddy, C. R., et al. (2016). Cascade Synthesis of 2-Pyridones Using Acrylamides and Ketones. Organic Letters, 18(15), 3846–3849. Available at: [Link]

-

El-Faham, A., et al. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)pyridine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. PubChem. Available at: [Link]

-

Ibraheem, H. H., et al. (2018). Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. ResearchGate. Available at: [Link]

-

El-Sayed, N. F., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 22393. Available at: [Link]

-

Kumar, D., et al. (2012). 4-Dimethylamino Pyridine-Promoted One-Pot Three-Component Regioselective Synthesis of Highly Functionalized 4H-thiopyrans via Heteroannulation of β-oxodithioesters. ACS Combinatorial Science, 14(3), 224-230. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)benzonitrile. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-(Dimethylamino)ethoxy)pyridine-4-carbonitrile. PubChem. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Molecules, 20(9), 15689–15704. Available at: [Link]

-

Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Available at: [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry, 16(1), 75-96. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile. PubChem. Available at: [Link]

-

Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7015. Available at: [Link]

-

de la Torre, M. C., & Sierra, M. A. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(12), 2294. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4785. Available at: [Link]

-

Fathalla, W., et al. (2019). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 4(1), 2139–2149. Available at: [Link]

Sources

- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel 2-Oxo-Dihydropyridine-3-Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-dihydropyridine-3-carbonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery of novel derivatives based on this scaffold, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, moving beyond a mere recitation of protocols to elucidate the causal reasoning behind experimental choices. This guide is structured to provide a foundational understanding of the core chemistry, offer detailed and validated experimental methodologies, and explore the crucial structure-activity relationships that drive the optimization of these promising therapeutic agents.

The Strategic Imperative for 2-Oxo-Dihydropyridine-3-Carbonitriles in Drug Discovery

The pyridine ring is a cornerstone in the architecture of numerous pharmaceuticals and natural products. The introduction of an oxo group and a cyano moiety at the 2 and 3 positions, respectively, of a dihydropyridine ring system creates a unique electronic and steric environment, bestowing upon the molecule a high degree of reactivity and the capacity for diverse molecular interactions. This scaffold has been identified as a key pharmacophore in compounds exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1]

The strategic advantage of focusing on this scaffold lies in its synthetic accessibility and the ease with which its periphery can be functionalized. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of multiple reactive sites, including the NH, CO, and CN groups, serves as a versatile handle for the introduction of various substituents, enabling the generation of large and diverse chemical libraries for high-throughput screening.[2]

Navigating the Synthetic Landscape: From Core Construction to Derivatization

The synthesis of the 2-oxo-dihydropyridine-3-carbonitrile core and its subsequent derivatization can be achieved through several efficient and robust methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: Multi-Component Reactions (MCRs)

One of the most elegant and atom-economical approaches to the 2-oxo-dihydropyridine-3-carbonitrile core is through one-pot multi-component reactions (MCRs). These reactions, by their very nature, are highly efficient, often requiring simpler purification procedures and leading to higher overall yields compared to traditional multi-step syntheses.

A prevalent MCR strategy involves the condensation of an aromatic aldehyde, a methyl ketone, an active methylene compound (such as ethyl cyanoacetate or malononitrile), and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring.[3] The reaction proceeds through a cascade of interconnected equilibria, the understanding of which is crucial for optimizing reaction conditions.

Mechanism of the Four-Component Reaction:

The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base (often generated in situ from ammonium acetate). This is followed by a Michael addition of the enolate derived from the methyl ketone to the activated alkene. The resulting adduct then undergoes cyclization and subsequent dehydration/oxidation to furnish the final 2-oxo-dihydropyridine-3-carbonitrile product. The use of a catalyst, such as a Lewis or Brønsted acid, can facilitate the cyclodehydration step.[4]

dot graph "Four_Component_Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aldehyde [label="Aromatic Aldehyde"]; ActiveMethylene [label="Active Methylene\n(e.g., Ethyl Cyanoacetate)"]; Ketone [label="Methyl Ketone"]; Ammonium [label="Ammonium Acetate"];

Knoevenagel [label="Knoevenagel Condensation", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Michael [label="Michael Addition", shape=ellipse, style=filled, fillcolor="#34A853"]; Cyclization [label="Cyclization & Dehydration", shape=ellipse, style=filled, fillcolor="#EA4335"]; Product [label="2-Oxo-dihydropyridine-\n3-carbonitrile", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aldehyde -> Knoevenagel; ActiveMethylene -> Knoevenagel; Knoevenagel -> Michael [label="Activated Alkene"]; Ketone -> Michael [label="Enolate"]; Ammonium -> Cyclization [label="Nitrogen Source"]; Michael -> Cyclization [label="Adduct"]; Cyclization -> Product; } Four-Component Reaction Pathway.

Detailed Protocol: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [3]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), the appropriate acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).

-

Solvent and Reaction Conditions: Add absolute ethanol (20 mL) as the solvent. The choice of ethanol is strategic as it effectively dissolves the reactants and facilitates a homogenous reaction mixture. Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The elevated temperature is necessary to overcome the activation energy of the multiple reaction steps.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Purification: Upon completion of the reaction (typically 4-6 hours), allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Thorpe-Ziegler Cyclization: A Powerful Tool for Ring Formation

The Thorpe-Ziegler reaction is a classical yet highly effective method for the intramolecular cyclization of dinitriles to form cyclic α-cyano ketones, which can be precursors to or can be incorporated into the 2-oxo-dihydropyridine-3-carbonitrile scaffold.[1][5] This reaction is particularly useful for constructing fused ring systems.

Mechanism of the Thorpe-Ziegler Reaction:

The reaction is base-catalyzed and proceeds through the deprotonation of an α-carbon to one of the nitrile groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine anion. Tautomerization of this intermediate leads to a more stable enamine, which upon acidic workup, hydrolyzes to the corresponding cyclic α-cyano ketone.[1][2]

dot graph "Thorpe_Ziegler_Mechanism" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Dinitrile [label="Dinitrile Substrate"]; Base [label="Strong Base\n(e.g., NaH, NaOEt)"]; Carbanion [label="Carbanion Formation"]; Cyclization [label="Intramolecular\nNucleophilic Attack"]; ImineAnion [label="Cyclic Imine Anion"]; Tautomerization [label="Tautomerization"]; Enamine [label="Cyclic Enamine"]; Hydrolysis [label="Acidic Workup\n(Hydrolysis)"]; Product [label="Cyclic α-Cyano Ketone", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dinitrile -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Cyclization; Cyclization -> ImineAnion; ImineAnion -> Tautomerization; Tautomerization -> Enamine; Enamine -> Hydrolysis; Hydrolysis -> Product; } Thorpe-Ziegler Cyclization Mechanism.

Biological Evaluation: Unveiling the Therapeutic Potential

A thorough and systematic biological evaluation is paramount to identifying and optimizing lead compounds. The 2-oxo-dihydropyridine-3-carbonitrile scaffold has demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: A Multi-pronged Approach

Derivatives of this scaffold have exhibited potent cytotoxic effects against a range of human cancer cell lines.[6][7] The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[8][9]

3.1.1. In Vitro Cytotoxicity Screening

The initial step in assessing anticancer potential is to determine the in vitro cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The choice of cell lines should be strategic, representing different cancer types (e.g., lung, colon, breast) to ascertain the spectrum of activity.

Detailed Protocol: MTT Assay for Cell Viability [10][11][12]

-

Cell Seeding: Seed the desired cancer cell lines (e.g., HCT-116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a further 48-72 hours. The incubation period should be optimized for each cell line.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate for 3-4 hours at 37°C. The rationale here is that mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Detailed Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity [7][13][14][15]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period with the test compounds, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. The TCA fixes the cells and precipitates the cellular proteins.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium. Tap the plates on paper towels to remove excess water and allow them to air dry at room temperature.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes. The SRB dye binds to basic amino acid residues in the cellular proteins.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.

-

Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and the IC₅₀ values as described for the MTT assay.

3.1.2. Elucidating the Mechanism of Action

Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for their further development. Several 2-oxo-dihydropyridine-3-carbonitrile derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[8][9]

-

Apoptosis Induction: The induction of apoptosis can be assessed by various methods, including Annexin V-FITC/propidium iodide staining followed by flow cytometry, and by measuring the activity of caspases (e.g., caspase-3, -8, and -9). Western blot analysis can be used to detect changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers and promotes cell proliferation, survival, and metastasis. Some cyanopyridine derivatives have been found to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling.[9]

-

Survivin Modulation: Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in most human cancers. It plays a dual role in promoting cell division and inhibiting apoptosis. Certain 3-cyanopyridine derivatives have been shown to downregulate the expression of survivin, leading to cell cycle arrest and apoptosis.[16]

dot graph "Anticancer_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="2-Oxo-dihydropyridine-\n3-carbonitrile Derivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3 Pathway"]; Survivin [label="Survivin Expression"]; Apoptosis [label="Apoptosis Induction"]; CellCycle [label="Cell Cycle Arrest"]; CancerCell [label="Cancer Cell"];

Compound -> STAT3 [label="Inhibits Phosphorylation"]; Compound -> Survivin [label="Downregulates"]; Compound -> Apoptosis [label="Induces"]; STAT3 -> CancerCell [label="Promotes Proliferation\n& Survival"]; Survivin -> CancerCell [label="Inhibits Apoptosis\n& Promotes Mitosis"]; Apoptosis -> CancerCell [label="Cell Death", color="#EA4335"]; CellCycle -> CancerCell [label="Inhibits Proliferation", color="#EA4335"]; } Potential Anticancer Mechanisms.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens represents a significant global health threat. The 2-oxo-dihydropyridine-3-carbonitrile scaffold has also shown promise as a source of novel antimicrobial agents.[17]

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [18][19][20][21][22]

-

Preparation of Bacterial Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Structure-Activity Relationship (SAR): The Key to Optimization

A systematic exploration of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective analogs. The modular nature of the synthesis of 2-oxo-dihydropyridine-3-carbonitriles allows for the facile introduction of a wide variety of substituents at different positions of the core scaffold.

Key Structural Modifications and Their Impact on Activity:

| Position | Substituent Type | General Effect on Activity |

| N1 | Alkyl, Aryl, Heteroaryl | Can significantly influence lipophilicity and interactions with the biological target. |

| C4 | Aryl, Heteroaryl | The nature and substitution pattern of the aryl ring are often critical for activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the entire molecule. |

| C6 | Aryl, Alkyl | Can impact steric interactions within the binding pocket of the target protein. |

Example SAR Observations:

-

Anticancer Activity: Studies have shown that the presence of electron-withdrawing groups on the C4-aryl ring can enhance cytotoxic activity. Furthermore, the introduction of bulky substituents at the N1 position has been shown to improve potency in some cases.

-

Antimicrobial Activity: The lipophilicity of the molecule, often modulated by the substituents at the N1 and C4 positions, plays a crucial role in its ability to penetrate the bacterial cell wall.

Conclusion and Future Directions

The 2-oxo-dihydropyridine-3-carbonitrile scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the vast potential for chemical diversification, provides a fertile ground for the development of new drugs with improved efficacy and safety profiles. Future research in this area should focus on a deeper understanding of the molecular mechanisms of action of these compounds, the exploration of novel substitution patterns to enhance potency and selectivity, and the optimization of their pharmacokinetic properties to facilitate their translation into clinical candidates. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of drugs based on this remarkable scaffold.

References

-

Thorpe-Ziegler Reaction Mechanism | Organic Chemistry - YouTube. Available from: [Link]

-

Thorpe-Ziegler reaction - Buchler GmbH. Available from: [Link]

-

Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - NIH. Available from: [Link]

-

Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC - NIH. Available from: [Link]

-

Thorpe reaction - Wikipedia. Available from: [Link]

-

Thorpe-Ziegler Reaction | Chem-Station Int. Ed. Available from: [Link]

-

Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available from: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]

-

Apoptosis: A target for anticancer therapy with novel cyanopyridines - PubMed. Available from: [Link]

-

1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC - NIH. Available from: [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

-

antimicrobial activity of dihydropyridine derivatives against selected... | Download Table - ResearchGate. Available from: [Link]

-

MIC Determination - EUCAST. Available from: [Link]

-

One-Step Multicomponent Synthesis of 2-Oxo-Quinolin-3-yl-Dihydropyri- midinone and 2-oxo-1, 2-Dihydroquinolin-3-yl- tetrahydroquinazolinedione Derivatives - ResearchGate. Available from: [Link]

-

CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. Available from: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available from: [Link]

-

MTT (Assay protocol - Protocols.io. Available from: [Link]

-

SRB assay for measuring target cell killing V.1 - Protocols.io. Available from: [Link]

-

Cyanopyridine‐based anticancer agents. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action | ACS Omega. Available from: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions - MDPI. Available from: [Link]

-

Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC - NIH. Available from: [Link]

-

Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC - NIH. Available from: [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

-

Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

-

Dihydropyrimidinones Against Multiresistant Bacteria - Frontiers. Available from: [Link]

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 3. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Apoptosis: A target for anticancer therapy with novel cyanopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. SRB assay for measuring target cell killing [protocols.io]

- 14. canvaxbiotech.com [canvaxbiotech.com]

- 15. scispace.com [scispace.com]

- 16. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. protocols.io [protocols.io]

- 22. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

A Predictive Spectroscopic Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile: An In-Depth Technical Analysis

Introduction

For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is a cornerstone of innovation. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure, appearing in a variety of biologically active molecules. The introduction of a 4-dimethylamino group is anticipated to significantly modulate the electronic properties and, consequently, the biological activity and material characteristics of this core structure.

The predictions herein are primarily derived from the known spectroscopic features of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core, with insights drawn from compounds such as 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[1][2]. The influence of the electron-donating 4-dimethylamino group is inferred from well-characterized molecules containing this moiety.

Molecular Structure and Spectroscopic Implications

The structure of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile combines several key functional groups that will dictate its spectroscopic signature. The electron-donating dimethylamino group at the C4 position will significantly influence the electron density of the pyridone ring, affecting the chemical shifts of the ring protons and carbons, as well as the vibrational frequencies of the carbonyl and nitrile groups.

Figure 1: Chemical structure of this compound.